Comparative Antileishmanial Selectivity: 9-Chloro vs. 9-Amino Substituent Effect on Therapeutic Index
In a direct head-to-head comparison of monoacridine derivatives against Leishmania infantum, the 9-chloro series exhibited a distinct selectivity profile compared to the 9-amino series. While 9-amino derivatives demonstrated higher absolute antileishmanial potency, the 9-chloro derivatives showed reduced toxicity towards human monocytes, resulting in a more favorable selectivity index (SI) in several cases [1]. For instance, the most selective compound in the 9-chloro series (A8) had an SI of 74.6, whereas the most selective 9-amino compound (A2) had a higher SI of 183.5, but this came with significantly higher toxicity (IC50 of 73.4 μM vs. 171.6 μM for A8) [1]. This data indicates that the 9-chloro substitution is a strategic choice for researchers prioritizing a different balance of potency and toxicity.
| Evidence Dimension | Selectivity Index (SI = Cytotoxicity IC50 / Antileishmanial IC50) |
|---|---|
| Target Compound Data | Representative 9-chloro derivative A8: SI = 74.6; Cytotoxicity (IC50) = 171.6 μM |
| Comparator Or Baseline | Representative 9-amino derivative A2: SI = 183.5; Cytotoxicity (IC50) = 73.4 μM |
| Quantified Difference | A8 (9-chloro) is 2.3-fold less cytotoxic than A2 (9-amino), but has a 2.5-fold lower SI. |
| Conditions | In vitro assay against L. infantum amastigotes in human monocyte-derived macrophages; cytotoxicity assessed on human THP1 monocytes. |
Why This Matters
This quantitative selectivity data directly informs compound selection: researchers requiring a scaffold with lower inherent cytotoxicity for further optimization may prioritize 9-chloro-2-methoxyacridine derivatives over the more potent but more toxic 9-amino analogs.
- [1] Di Giorgio, C., Delmas, F., Filloux, N., Robin, M., Seferian, L., Azas, N., Gasquet, M., Costa, M., Timon-David, P., & Galy, J. P. (2003). In vitro activities of 7-substituted 9-chloro and 9-amino-2-methoxyacridines and their bis- and tetra-acridine complexes against Leishmania infantum. Antimicrobial Agents and Chemotherapy, 47(1), 174–180. View Source
